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Compound of Interest

Compound Name: 1-Phenyl-1,2-butanediol

Cat. No.: B15220228 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1-
Phenyl-1,2-butanediol (CAS No: 22607-13-2), a key chemical intermediate. The document

details available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry

(MS) data, along with generalized experimental protocols for their acquisition. This guide is

intended to serve as a valuable resource for researchers and professionals engaged in the

synthesis, characterization, and application of this compound.

Spectroscopic Data Summary
The following tables summarize the available and expected spectroscopic data for 1-Phenyl-
1,2-butanediol. Due to the limited availability of complete, publicly accessible datasets, typical

ranges and data from analogous compounds are provided for educational purposes where

specific experimental data is unavailable.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR):

Complete experimental ¹H NMR data for 1-Phenyl-1,2-butanediol is not readily available in

the public domain. The table below presents expected chemical shifts and multiplicities based

on the analysis of similar structures, such as 1-phenyl-1,2-ethanediol.
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Proton Assignment
Expected Chemical

Shift (δ, ppm)
Expected Multiplicity

Expected Coupling

Constant (J, Hz)

-OH Broad singlet s N/A

Phenyl-H 7.2 - 7.4 Multiplet m

H-1 (CH-OH) ~4.5 Doublet d

H-2 (CH-OH) ~3.6 Multiplet m

H-3 (CH₂) 1.4 - 1.6 Multiplet m

H-4 (CH₃) ~0.9 Triplet t

¹³C NMR (Carbon-13 NMR):

While a ¹³C NMR spectrum for 1-Phenyl-1,2-butanediol is indexed in databases such as

PubChem, the complete, assigned peak list is not publicly available.[1] The following table

provides an expected range for the chemical shifts of the carbon atoms in the molecule, based

on general principles and data for related compounds.

Carbon Assignment Expected Chemical Shift (δ, ppm)

C-1 (CH-OH) 75 - 80

C-2 (CH-OH) 70 - 75

C-3 (CH₂) 25 - 30

C-4 (CH₃) 10 - 15

Phenyl C (quaternary) 140 - 145

Phenyl C-H 125 - 130

Infrared (IR) Spectroscopy
An experimental vapor phase IR spectrum is available, though detailed peak assignments are

not provided in public databases.[1] The expected characteristic absorption bands for the

functional groups in 1-Phenyl-1,2-butanediol are listed below.
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Wavenumber (cm⁻¹) Functional Group Vibration Mode Intensity

3550 - 3200 O-H Stretching Strong, Broad

3100 - 3000 C-H (Aromatic) Stretching Medium

3000 - 2850 C-H (Aliphatic) Stretching Medium-Strong

1600, 1495, 1450 C=C (Aromatic) Stretching Medium

1200 - 1000 C-O Stretching Strong

Mass Spectrometry (MS)
GC-MS data for 1-Phenyl-1,2-butanediol is available through the NIST Mass Spectrometry

Data Center.[1] The primary fragmentation peaks are summarized below.

m/z Relative Intensity Possible Fragment Ion

108 100 (Base Peak) [C₇H₈O]⁺

107 High [C₇H₇O]⁺ or [C₈H₁₁]⁺

79 High [C₆H₇]⁺

77 Medium [C₆H₅]⁺ (Phenyl)

Experimental Protocols
The following are detailed, generalized methodologies for the spectroscopic analysis of 1-
Phenyl-1,2-butanediol.

NMR Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Materials and Equipment:

1-Phenyl-1,2-butanediol sample

Deuterated solvent (e.g., CDCl₃, DMSO-d₆)
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NMR tubes

NMR Spectrometer (e.g., 300-500 MHz)

Procedure:

Sample Preparation: Dissolve approximately 5-10 mg of 1-Phenyl-1,2-butanediol in ~0.6

mL of a suitable deuterated solvent in a clean, dry NMR tube. Ensure the sample is fully

dissolved.

Instrument Setup:

Insert the sample into the NMR spectrometer.

Lock onto the deuterium signal of the solvent.

Shim the magnetic field to achieve optimal homogeneity.

Tune the probe for the desired nuclei (¹H and ¹³C).

¹H NMR Acquisition:

Acquire a standard one-dimensional ¹H NMR spectrum.

Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation

delay of 1-5 seconds.

Process the Free Induction Decay (FID) with an appropriate window function (e.g.,

exponential multiplication with a line broadening of 0.3 Hz) and Fourier transform.

Phase and baseline correct the spectrum.

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at

0 ppm).

Integrate the signals and determine the chemical shifts and coupling constants.

¹³C NMR Acquisition:
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Acquire a proton-decoupled ¹³C NMR spectrum.

Typical parameters: pulse angle of 30-45°, longer relaxation delay (e.g., 2-10 seconds)

may be necessary for quaternary carbons.

Process the FID and reference the spectrum to the solvent peak.

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.

Materials and Equipment:

1-Phenyl-1,2-butanediol sample

FTIR Spectrometer with a suitable sampling accessory (e.g., ATR, KBr pellet press, or gas

cell).

Procedure (using Attenuated Total Reflectance - ATR):

Instrument Background: Record a background spectrum of the clean ATR crystal.

Sample Application: Place a small amount of the liquid or solid 1-Phenyl-1,2-butanediol
sample directly onto the ATR crystal.

Spectrum Acquisition: Acquire the IR spectrum over a typical range of 4000-400 cm⁻¹. Co-

add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

Data Analysis: Identify the characteristic absorption bands and correlate them with the

corresponding functional groups.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Materials and Equipment:

1-Phenyl-1,2-butanediol sample
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Gas Chromatograph-Mass Spectrometer (GC-MS)

Helium carrier gas

GC column suitable for polar analytes (e.g., a wax or mid-polarity column)

Procedure:

Sample Preparation: Prepare a dilute solution of 1-Phenyl-1,2-butanediol in a volatile

organic solvent (e.g., dichloromethane or methanol).

GC-MS Setup:

Set the GC oven temperature program to ensure good separation. A typical program might

start at a low temperature (e.g., 70°C), ramp to a high temperature (e.g., 250°C), and then

hold.

Set the injector and transfer line temperatures appropriately (e.g., 250°C).

Set the MS to operate in electron ionization (EI) mode at 70 eV.

Set the mass analyzer to scan a suitable m/z range (e.g., 40-400 amu).

Data Acquisition: Inject a small volume (e.g., 1 µL) of the sample solution into the GC-MS.

Data Analysis:

Identify the peak corresponding to 1-Phenyl-1,2-butanediol in the total ion chromatogram

(TIC).

Analyze the mass spectrum of this peak to identify the molecular ion (if present) and the

major fragment ions.

Propose fragmentation pathways consistent with the observed spectrum.
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The following diagrams illustrate the logical workflow for spectroscopic analysis and the

expected fragmentation pattern in mass spectrometry.
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Caption: Workflow for the Spectroscopic Analysis of 1-Phenyl-1,2-butanediol.
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Caption: Proposed Mass Spectrometry Fragmentation Pathway.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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